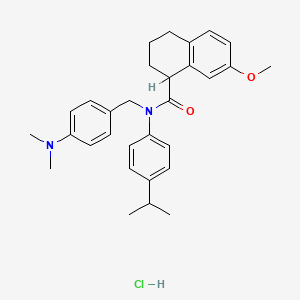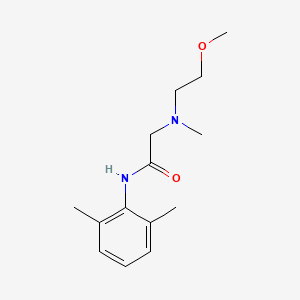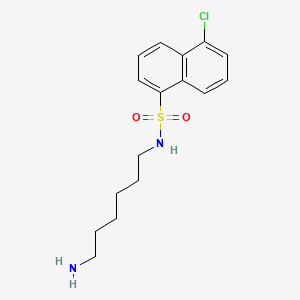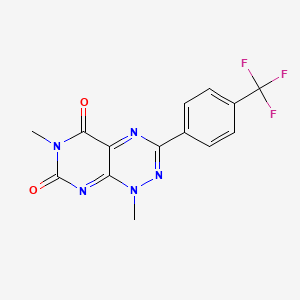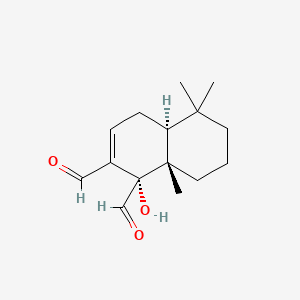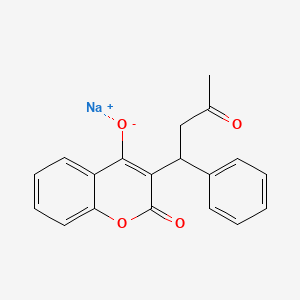
Warfarin sodium
Übersicht
Beschreibung
Warfarin sodium is a widely used anticoagulant, commonly referred to as a “blood thinner.” It is used to prevent and treat blood clots in the circulatory system, such as deep vein thrombosis and pulmonary embolism. This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation .
Wirkmechanismus
Warfarin sodium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for reactivating vitamin K1, which is essential for the synthesis of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound reduces the plasma concentrations of these clotting factors, thereby decreasing the blood’s ability to clot .
Similar Compounds:
- Apixaban (Eliquis)
- Dabigatran (Pradaxa)
- Rivaroxaban (Xarelto)
- Edoxaban (Savaysa)
Comparison: this compound is unique in its mechanism of action as a vitamin K antagonist. Unlike newer anticoagulants such as apixaban, dabigatran, and rivaroxaban, which directly inhibit specific clotting factors, this compound works by inhibiting the synthesis of multiple clotting factors. This makes this compound highly effective but also requires careful monitoring of blood levels to avoid adverse effects .
Safety and Hazards
Zukünftige Richtungen
The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial . Warfarin remains the drug of choice for the prevention of thrombosis in a number of indications and therefore a focus on the best dosing methods is still needed .
Biochemische Analyse
Biochemical Properties
Warfarin sodium acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X . These factors are essential for the coagulation process, and their inhibition by this compound prevents the formation of blood clots .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those involved in the coagulation process . By inhibiting the synthesis of vitamin K-dependent clotting factors, this compound affects the function of these cells, leading to a decreased ability to form blood clots . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of vitamin K epoxide reductase, an enzyme that reactivates vitamin K1 . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the clotting ability .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the anticoagulant effect of warfarin does not occur for at least three days after drug initiation despite prolongation of the prothrombin time (PT) at earlier time points . This is due to the depletion of both factor X and factor II (prothrombin), which are important for clinical efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Doses of 5-50 mg/kg have been associated with toxicity in both dogs and cats . Signs of toxicity include extreme fatigue, refusal to eat, bloody urine, and vomiting .
Metabolic Pathways
This compound is metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites . These metabolites then undergo phase II enzyme biotransformation to glucuronidated or sulfated metabolites before excretion .
Transport and Distribution
This compound distributes into a relatively small apparent volume of distribution of about 0.14 liter/kg . A distribution phase lasting 6 to 12 hours is distinguishable after rapid intravenous or oral administration of an aqueous solution .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with enzymes in the cytoplasm where the vitamin K-dependent clotting factors are synthesized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized from warfarin acid. The reaction is typically conducted in a polar organic solvent, such as ethanol, using a volatilizable base like sodium bicarbonate or sodium carbonate at low temperatures. This method ensures the production of pure this compound without decomposition .
Industrial Production Methods: In industrial settings, this compound is prepared by reacting an aqueous sodium hydroxide solution with an excess of warfarin acid. The excess acid is then removed by adding ethanol and filtering the solution. This process yields crystalline this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Warfarin-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Warfarin-Natrium kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu liefern.
Substitution: Warfarin-Natrium kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation hydroxylierte Metaboliten liefern, während die Reduktion reduzierte Formen von Warfarin-Natrium produzieren kann.
Wissenschaftliche Forschungsanwendungen
Warfarin-Natrium hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Standardverbindung in der analytischen Chemie verwendet, um die antikoagulierenden Eigenschaften zu untersuchen.
Biologie: Warfarin-Natrium wird in biologischen Studien verwendet, um die Blutgerinnungsmechanismen zu verstehen.
Medizin: Es wird in klinischen Umgebungen häufig zur Vorbeugung und Behandlung von thromboembolischen Erkrankungen eingesetzt.
Industrie: Warfarin-Natrium wird in der pharmazeutischen Industrie zur Herstellung von Antikoagulanzien verwendet
5. Wirkmechanismus
Warfarin-Natrium übt seine Wirkung aus, indem es das Enzym Vitamin-K-Epoxidreduktase hemmt. Dieses Enzym ist für die Reaktivierung von Vitamin K1 verantwortlich, das für die Synthese der Gerinnungsfaktoren II, VII, IX und X unerlässlich ist. Durch die Hemmung dieses Enzyms senkt Warfarin-Natrium die Plasmakonzentration dieser Gerinnungsfaktoren, wodurch die Gerinnungsfähigkeit des Blutes verringert wird .
Ähnliche Verbindungen:
- Apixaban (Eliquis)
- Dabigatran (Pradaxa)
- Rivaroxaban (Xarelto)
- Edoxaban (Savaysa)
Vergleich: Warfarin-Natrium ist in seinem Wirkmechanismus als Vitamin-K-Antagonist einzigartig. Im Gegensatz zu neueren Antikoagulanzien wie Apixaban, Dabigatran und Rivaroxaban, die spezifische Gerinnungsfaktoren direkt hemmen, wirkt Warfarin-Natrium, indem es die Synthese mehrerer Gerinnungsfaktoren hemmt. Dies macht Warfarin-Natrium sehr effektiv, erfordert aber auch eine sorgfältige Überwachung der Blutspiegel, um Nebenwirkungen zu vermeiden .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Warfarin sodium involves a series of reactions starting from 4-hydroxycoumarin. The pathway involves several steps including esterification, reduction, and alkylation.", "Starting Materials": [ "4-hydroxycoumarin", "Ethyl chloroacetate", "Sodium borohydride", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium ethoxide", "Bromine", "Sodium bicarbonate", "Sodium hydroxide solution" ], "Reaction": [ "Step 1: Esterification of 4-hydroxycoumarin with ethyl chloroacetate in the presence of sodium hydroxide and methanol to form ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate.", "Step 2: Reduction of the ester using sodium borohydride in methanol to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate.", "Step 3: Alkylation of the carboxylic acid with chloroacetic acid and sodium ethoxide to form ethyl 3-(2-carboxyethyl)-4-hydroxy-2-oxo-2H-chromene-7-yl ester.", "Step 4: Bromination of the methyl group using bromine and sodium bicarbonate to form 3-(2-carboxyethyl)-4-hydroxy-2-oxo-2H-chromen-7-yl 2-bromoacetate.", "Step 5: Alkaline hydrolysis of the ester using sodium hydroxide solution to form Warfarin sodium." ] } | |
| 129-06-6 | |
Molekularformel |
C19H16NaO4 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |
InChI |
InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |
InChI-Schlüssel |
FSSPYKRRYDTFQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |
Aussehen |
White to off-white solid powder. |
| 129-06-6 5543-79-3 67430-45-9 |
|
Physikalische Beschreibung |
Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |
Piktogramme |
Acute Toxic; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Warfarin Sodium inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] It does so by interfering with the action of vitamin K epoxide reductase, an enzyme essential for regenerating the active form of vitamin K. [, ] Without sufficient active vitamin K, the production of these clotting factors is impaired, leading to a decrease in blood clotting.
A: Inhibiting these factors (II, VII, IX, and X) disrupts the coagulation cascade, ultimately preventing the formation of fibrin, a key protein involved in clot formation. [, ] This leads to a prolonged prothrombin time (PT) and International Normalized Ratio (INR), laboratory measures of blood clotting ability. [, , ]
A: The molecular formula of this compound is C19H15NaO4, and its molecular weight is 330.3 g/mol. [, ]
ANone: Several spectroscopic techniques can be employed:
- Raman Spectroscopy: This technique is particularly useful for distinguishing between the amorphous and crystalline forms of this compound. Characteristic vibration peaks are observed at 1573 cm-1 and 1612 cm-1 for the API, while excipient peaks can be seen at 1463 cm-1. []
- IR Spectroscopy (IR-ATR): While less sensitive than Raman spectroscopy for this compound due to its low concentration in formulations, IR spectroscopy can still provide valuable information about its chemical structure. []
- UV Spectroscopy: This technique can be used to detect both protonated and unprotonated Warfarin ions in solution, offering insights into the drug's dissolution and stability in different media. []
A: this compound in flavored preservative-free formulations prepared from powder and stored in amber glass bottles, are stable for at least 30 days at room temperature and 45 days under refrigeration. [] The stability is less when prepared from tablets, with stability up to 21 days at 25°C and 30 days at 4°C. []
ANone: This section is not applicable as the provided research papers do not describe this compound as possessing catalytic properties or being used in catalytic applications.
ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling techniques for this compound.
ANone: This section is not applicable as the provided research papers do not delve into specific SAR studies on this compound.
ANone: Several factors influence this compound's stability, including:
- pH: The pH of the solution significantly impacts this compound's stability. At lower pH levels, the sodium salt dissociates, and the Warfarin ion becomes protonated, leading to the crystallization of the less soluble unsalted form. []
- Temperature: Temperature variations can affect the rate of degradation and potentially impact the drug's solubility. [, ]
- Light Exposure: this compound is known to be light sensitive and can undergo degradation upon exposure. [, ]
ANone: To enhance this compound's stability, these strategies are commonly used:
- Buffer Systems: Incorporating appropriate buffer systems helps maintain a stable pH, preventing significant fluctuations that could lead to degradation. [, ]
- Suitable Packaging: Using amber glass bottles helps protect the formulation from light, reducing photodegradation. []
- Temperature Control: Storing this compound formulations at recommended temperatures, often under refrigeration, can slow down degradation processes. []
ANone: This section is not applicable as the provided research papers primarily focus on the pharmacological and physicochemical aspects of this compound rather than SHE regulations.
A: this compound is readily absorbed after oral administration, achieving peak plasma concentrations within 1-4 hours. [, , , ] It is highly protein-bound (approximately 97%) primarily to albumin in the plasma. [, ] This binding significantly influences its distribution and elimination.
A: this compound undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, , ] Genetic variations in CYP2C9 can significantly influence an individual's response to this compound therapy. [, , ] The drug is primarily excreted in the urine as metabolites, with a small portion eliminated in the bile. [, ]
A: Many drugs can interact with this compound, altering its metabolism and clearance, potentially leading to significant fluctuations in INR levels. [, , , ] Close monitoring of INR is crucial when adding or discontinuing medications in patients stabilized on this compound.
A: Rat models have been commonly employed to investigate the pharmacokinetics and pharmacodynamics of this compound. [, , , , ] Researchers have used these models to explore the impact of various factors on drug absorption, distribution, metabolism, and excretion, including the influence of biliary drainage and co-administration with other drugs like Ferulic acid and gliclazide. [, ]
A: Yes, clinical trials have compared this compound to other anticoagulants, including low-dose heparin. [, ] These studies have provided valuable insights into the relative efficacy and safety profiles of these medications for preventing and treating venous thromboembolism.
ANone: This section is not explicitly addressed in the provided research papers.
ANone: This section is not included as per the request to exclude information about drug side effects, interactions, or contraindications.
ANone: This section is not applicable as the research papers primarily focus on conventional oral and intravenous administration routes for this compound and do not delve into targeted drug delivery strategies.
A: Polymorphisms in the CYP2C9 and VKORC1 genes significantly influence this compound's metabolism and therefore its dosage requirements. [, , ] Genetic testing for these polymorphisms can help personalize this compound dosing and potentially improve patient outcomes.
ANone: Several methods are employed, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying this compound in various matrices, including tablets and plasma. [, , , , , ]
- Spectrophotometry: This method, particularly UV spectrophotometry, is useful for determining this compound concentrations in solution, although it may be less specific than HPLC. [, , ]
- Raman Spectroscopy: While primarily used for qualitative analysis and distinguishing between different forms of this compound, Raman spectroscopy can be used for quantitative analysis when combined with appropriate calibration methods. [, ]
A: this compound exhibits dissolution rate-limited absorption, meaning its dissolution rate directly impacts the rate and extent of its absorption. [, , ] Factors influencing dissolution, such as the drug's solid form, particle size, and formulation excipients, can significantly affect its bioavailability.
ANone: Quality control measures for this compound tablets typically involve evaluating parameters such as:
- Weight Variation: Ensuring uniform tablet weight is crucial for dose consistency. [, ]
- Friability: Assessing the tablets' resistance to chipping and breakage during handling and transportation. []
- Hardness: Measuring the tablets' mechanical strength, which can impact disintegration and dissolution. [, ]
- Content Uniformity: Determining the uniformity of the active ingredient within a batch of tablets. [, , ]
- Dissolution Rate: Evaluating the rate at which the drug dissolves from the tablet, as it directly influences bioavailability. [, , ]
ANone: This specific aspect is not discussed in the provided research papers.
A: this compound, primarily metabolized by CYP2C9, can be influenced by co-administration with drugs that either induce or inhibit this enzyme. [, , , ] Enzyme induction can lead to decreased this compound levels and reduced efficacy, while enzyme inhibition can result in increased drug levels and an elevated risk of bleeding.
ANone: This aspect is not addressed in the provided research papers.
ANone: Several alternative anticoagulants are available, including:
- Heparins: Both unfractionated heparin and low molecular weight heparins (LMWHs) are effective anticoagulants. [, , ] LMWHs offer advantages like once-daily dosing and less frequent monitoring requirements compared to unfractionated heparin.
ANone: This topic is not covered in the research papers provided.
ANone: The research papers highlight the importance of:
- Analytical Equipment: Access to instruments like HPLC, spectrophotometers, and Raman spectrometers is crucial for characterizing, quantifying, and studying this compound. [, , , , , , , ]
- Animal Models: Rat models are frequently used to investigate this compound's pharmacokinetics, pharmacodynamics, and potential drug interactions. [, , , , ]
A: While the excerpts don't provide a detailed historical account, they refer to the early development and clinical use of this compound. [, ] These papers highlight the evolution of understanding regarding its mechanism of action, pharmacokinetics, and clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
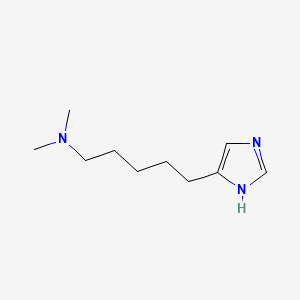
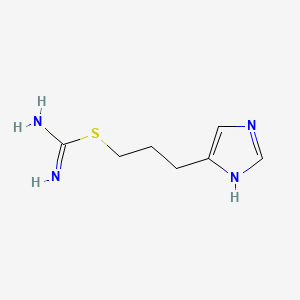
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
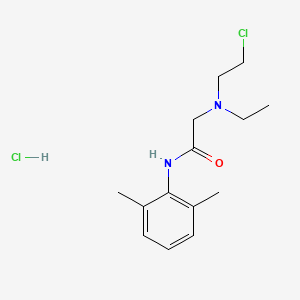
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)
